2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidinone family This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidinone core with a cyclobutoxy group attached
Mechanism of Action
Target of Action
It’s known that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit versatile biological activities , suggesting they interact with multiple targets.
Mode of Action
It’s known that the compound can undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives . This reaction proceeds under mild conditions and highlights broad functional group tolerance .
Biochemical Pathways
The compound’s ability to undergo c-3 chalcogenation suggests it may influence pathways involving sulfur and selenium .
Result of Action
The compound’s ability to undergo c-3 chalcogenation to synthesize diversely orchestrated 3-ars/arse derivatives suggests it may have significant synthetic utility .
Action Environment
It’s known that the compound’s c-3 chalcogenation reaction proceeds under mild conditions , suggesting it may be relatively stable under a range of environmental conditions.
Biochemical Analysis
Biochemical Properties
The compound 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one has been found to interact with various enzymes and proteins
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with a suitable cyclobutanone derivative in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction proceeds through nucleophilic substitution and cyclization to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where the cyclobutoxy group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and materials with specific properties.
Comparison with Similar Compounds
4H-pyrido[1,2-a]pyrimidin-4-one: A closely related compound with similar biological activities.
2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one: Another analog with variations in the substituent groups.
Uniqueness: 2-Cyclobutoxy-4H-pyrido[1,2-a]pyrimidin-4-one is unique due to the presence of the cyclobutoxy group, which imparts distinct chemical and biological properties. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-cyclobutyloxypyrido[1,2-a]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-12-8-11(16-9-4-3-5-9)13-10-6-1-2-7-14(10)12/h1-2,6-9H,3-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQBRHNAQWVRLLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)OC2=CC(=O)N3C=CC=CC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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